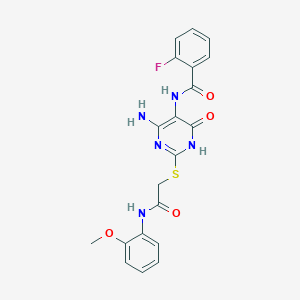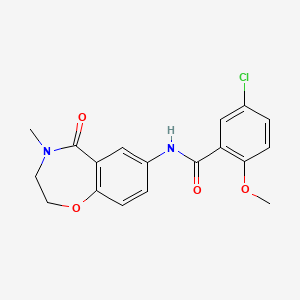![molecular formula C7H14ClNO2S B2454234 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride CAS No. 2059938-06-4](/img/structure/B2454234.png)
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride is a synthetic organic compound with a unique bicyclic structure. It is characterized by the presence of sulfur and nitrogen atoms within its bicyclic framework, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable diene with a thiol and an amine under controlled conditions.
Oxidation and Functionalization: The bicyclic core is then subjected to oxidation to introduce the ketone functionalities at the 9,9-positions. This step often requires the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, making it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect.
相似化合物的比较
Similar Compounds
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione: The non-hydrochloride form of the compound.
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione sulfate: A sulfate salt variant.
9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione acetate: An acetate salt variant.
Uniqueness
The hydrochloride form of 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly useful in pharmaceutical formulations and industrial applications where these properties are crucial.
属性
IUPAC Name |
9λ6-thia-3-azabicyclo[4.2.1]nonane 9,9-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)6-1-2-7(11)5-8-4-3-6;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFSSTDTAHFHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1S2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
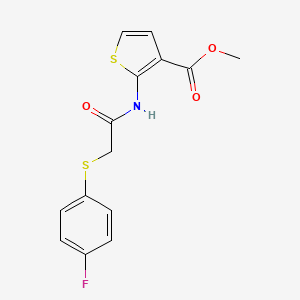
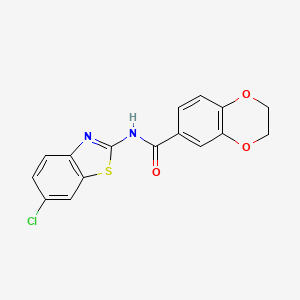
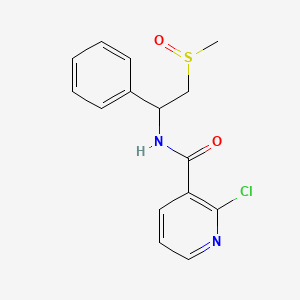
![N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2,5-dichlorobenzamide](/img/structure/B2454158.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)
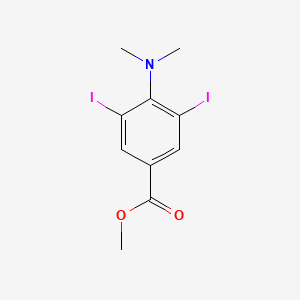
![1-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2454163.png)
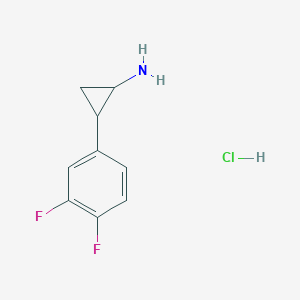
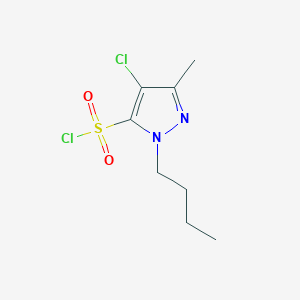
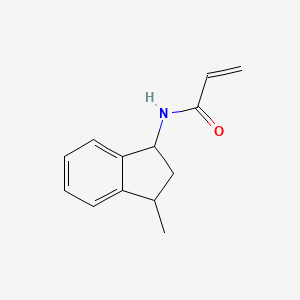
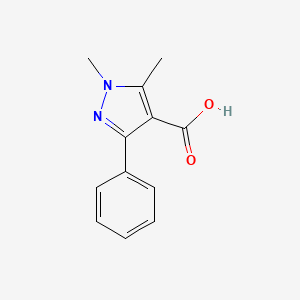
![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)
